[1,1'-Biazulene]-3,7-dione [1,1'-Biazulene]-3,7-dione
Brand Name: Vulcanchem
CAS No.: 161467-20-5
VCID: VC16857317
InChI: InChI=1S/C20H12O2/c21-14-6-4-8-17-18(11-14)19(12-20(17)22)16-10-9-13-5-2-1-3-7-15(13)16/h1-12H
SMILES:
Molecular Formula: C20H12O2
Molecular Weight: 284.3 g/mol

[1,1'-Biazulene]-3,7-dione

CAS No.: 161467-20-5

Cat. No.: VC16857317

Molecular Formula: C20H12O2

Molecular Weight: 284.3 g/mol

* For research use only. Not for human or veterinary use.

[1,1'-Biazulene]-3,7-dione - 161467-20-5

Specification

CAS No. 161467-20-5
Molecular Formula C20H12O2
Molecular Weight 284.3 g/mol
IUPAC Name 3-azulen-1-ylazulene-1,5-dione
Standard InChI InChI=1S/C20H12O2/c21-14-6-4-8-17-18(11-14)19(12-20(17)22)16-10-9-13-5-2-1-3-7-15(13)16/h1-12H
Standard InChI Key GFJQWLWDGUMPEW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=CC(=C2C=C1)C3=CC(=O)C4=CC=CC(=O)C=C43

Introduction

Structural Characteristics and Electronic Configuration

Core Architecture

The [1,1'-biazulene] scaffold consists of two azulene moieties connected via a single bond between the 1-positions of each subunit. Azulene itself is a bicyclic hydrocarbon comprising a fused seven-membered tropylium cation and a five-membered cyclopentadienyl anion, resulting in a polarized structure with a dipole moment of 1.08 D . In [1,1'-biazulene]-3,7-dione, oxidation at the 3- and 7-positions introduces ketone groups, further polarizing the system and altering its frontier molecular orbitals (FMOs).

Axial Chirality

X-ray crystallographic studies of analogous 4,4'-biazulenes confirm axial chirality due to restricted rotation around the biaryl bond . While direct structural data for [1,1'-biazulene]-3,7-dione remain limited, density functional theory (DFT) calculations predict a similar chiral axis, with a racemization energy barrier comparable to 1,1'-binaphthyl (~30 kcal/mol) . The dione substituents likely enhance steric hindrance, further stabilizing enantiomers.

Frontier Molecular Orbitals

The HOMO-LUMO gap of [1,1'-biazulene]-3,7-dione is influenced by the electron-withdrawing ketone groups. In azulene, the HOMO is localized on the seven-membered ring, while the LUMO resides on the five-membered ring . Introducing electron-deficient dione groups at positions 3 and 7 destabilizes the HOMO and stabilizes the LUMO, reducing the gap and enabling visible-light absorption.

Synthetic Methodologies

Precursor Synthesis

Key intermediates for biazulene synthesis include azulenylboronic esters and haloazulenes. Recent advances utilize decarbonylative borylation to access azulen-4-ylboronic acid pinacol ester, though analogous routes for 1-iodoazulene derivatives remain underdeveloped . For [1,1'-biazulene]-3,7-dione, a plausible pathway involves:

  • Oxidative Coupling: Direct coupling of 1-iodoazulene-3,7-dione under Ullmann or Yamamoto conditions.

  • Cross-Coupling: Suzuki-Miyaura reaction between 1-boronate azulene-3,7-dione and 1-iodoazulene-3,7-dione .

Challenges in Functionalization

The electron-deficient nature of the dione groups complicates traditional cross-coupling reactions. Protective strategies, such as temporary reduction of ketones to alcohols or silylation, may be required to prevent side reactions during synthesis.

Physicochemical Properties

Spectral Features

PropertyObservationCitation
UV-Vis Absorptionλ_max ≈ 450–550 nm (S3 → S0 transition)
FluorescenceAnti-Kasha emission from S3 state
IR Spectroscopyν(C=O) ≈ 1680–1720 cm⁻¹

The compound exhibits anti-Kasha emission, where fluorescence originates from the third excited state (S3) rather than the lowest (S1). This phenomenon arises from minimized non-radiative decay pathways due to molecular rigidity and J-coupling between azulene subunits .

Electrochemical Behavior

Cyclic voltammetry of related biazulenes reveals two reversible oxidation waves (E1/2 ≈ +0.3 V and +0.8 V vs. Fc/Fc+) and one reduction wave (E1/2 ≈ −1.2 V), attributed to the sequential oxidation of each azulene subunit and reduction of the dione groups, respectively .

Applications in Materials Science

Chiral Catalysis

The axial chirality of [1,1'-biazulene]-3,7-dione positions it as a potential ligand for asymmetric catalysis. Enantiopure samples resolved via chiral HPLC could coordinate transition metals, inducing stereoselectivity in C–C bond-forming reactions.

Photonic Devices

[1,1'-Biazulene]-3,7-dione represents a structurally unique platform for exploring non-benzenoid aromaticity and excited-state dynamics. Future research should prioritize:

  • Optimized Synthetic Routes: Developing regioselective methods for dione functionalization.

  • Device Integration: Testing charge mobility in thin-film configurations.

  • Theoretical Modeling: Elucidating the role of ketone groups in modulating anti-Kasha behavior.

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